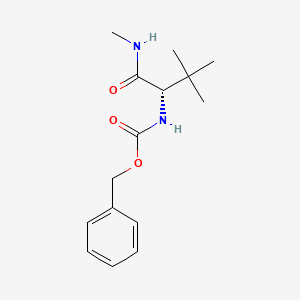
(S)-benzyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate
Overview
Description
(S)-benzyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-Benzyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate, also known by its CAS number 162514-62-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 278.35 g/mol. The compound features multiple functional groups that contribute to its biological activity:
- Carbamate Group : Known for its role in enzyme inhibition and modulation.
- Methylamino Group : Potentially enhances interaction with biological targets.
Research indicates that this compound may act through several mechanisms:
- Enzyme Inhibition : The carbamate moiety can inhibit enzymes involved in various metabolic pathways, potentially affecting processes such as neurotransmitter metabolism and cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmission.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antineoplastic Activity : Similar compounds have shown promise as anticancer agents by inhibiting cell division and inducing apoptosis in cancer cells. For instance, structure-activity relationship studies have identified analogs that effectively inhibit kinesin spindle protein (KSP), leading to cell cycle arrest and cancer cell death .
- Neuropharmacology : Compounds with similar structures have been studied for their effects on neurotransmitter systems. For example, inhibition of GABA aminotransferase has been linked to increased GABA levels, which may have therapeutic implications for neurological disorders .
Study 1: KSP Inhibition
A study on related benzyl carbamates demonstrated their ability to inhibit KSP, a critical protein involved in mitosis. The tested compounds showed significant cytotoxicity against various cancer cell lines, supporting their potential use as chemotherapeutic agents .
Study 2: Neurotransmitter Modulation
Another investigation focused on the effects of structurally similar carbamates on GABAergic transmission. The results indicated that these compounds could enhance GABA levels in the brain, suggesting potential applications in treating anxiety and seizure disorders .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is beneficial.
Properties
IUPAC Name |
benzyl N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)12(13(18)16-4)17-14(19)20-10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)(H,17,19)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXHONHJWIQADL-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















